molecular formula C20H19ClN2O2S B3753926 4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B3753926
M. Wt: 386.9 g/mol
InChI Key: GSCQYZDYXZVIEV-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that features a complex structure combining a chlorophenoxy group, a thiazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the chlorophenoxy group is introduced to the thiazole ring.

    Formation of the Butanamide Chain: The final step involves the amidation reaction where the butanamide chain is attached to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide chain.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or the phenyl ring.

    Reduction: Reduced forms of the butanamide chain.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research may focus on its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The thiazole ring and the chlorophenoxy group are likely involved in binding to the target, while the butanamide chain could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.

    4-methylphenylthiazole: A simpler thiazole derivative with potential biological activity.

    Butanamide derivatives: Various butanamide compounds are explored for their pharmacological properties.

Uniqueness

4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-14-4-6-15(7-5-14)18-13-26-20(22-18)23-19(24)3-2-12-25-17-10-8-16(21)9-11-17/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCQYZDYXZVIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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